An In-Depth Technical Guide to the Synthesis of 4-(Phosphonodifluoromethyl)-L-phenylalanine (F₂Pmp)
An In-Depth Technical Guide to the Synthesis of 4-(Phosphonodifluoromethyl)-L-phenylalanine (F₂Pmp)
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A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Phosphonodifluoromethyl)-L-phenylalanine (F₂Pmp) has emerged as a critical tool in chemical biology and drug discovery. It serves as a non-hydrolyzable mimetic of phosphotyrosine (pTyr), enabling the study of phosphorylation-dependent signaling pathways and the development of potent and selective inhibitors of protein tyrosine phosphatases (PTPs) and SH2 domain-containing proteins.[1][2][3] The difluoromethyl group flanking the phosphonate imparts unique electronic properties that closely mimic the pKa and geometry of a natural phosphate ester, while conferring resistance to enzymatic hydrolysis.[4] This guide provides a comprehensive overview of the primary synthetic strategies for F₂Pmp, detailing the underlying chemical principles, step-by-step experimental protocols, and critical considerations for successful synthesis and purification.
Introduction: The Significance of F₂Pmp in Signal Transduction Research
Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including growth, differentiation, and metabolism.[1] This dynamic process is tightly regulated by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).[1] Dysregulation of these signaling pathways is a hallmark of numerous diseases, most notably cancer and autoimmune disorders.
The study of these pathways and the development of targeted therapeutics have been hampered by the inherent instability of the phosphate ester bond in phosphotyrosine (pTyr), which is readily cleaved by PTPs.[5][6] This led to the development of non-hydrolyzable pTyr mimetics, with 4-(phosphonodifluoromethyl)-L-phenylalanine (F₂Pmp) standing out as a particularly effective surrogate.[2][3] The introduction of the difluoromethylene group is crucial; it lowers the pKa of the adjacent phosphonic acid to more closely match that of a phosphate monoester and can participate in hydrogen bonding interactions within enzyme active sites, similar to the natural phosphate ester oxygen.[4] Consequently, F₂Pmp-containing peptides often exhibit high binding affinity and specificity for their target proteins, making them invaluable research tools and promising therapeutic leads.[2]
This guide will delve into the key synthetic methodologies for preparing this important molecule, focusing on providing practical, actionable information for researchers in the field.
Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of F₂Pmp presents a significant challenge due to the need for stereocontrol at the α-carbon of the amino acid and the introduction of the phosphonodifluoromethyl moiety onto the aromatic ring. The primary retrosynthetic disconnection breaks the bond between the phenylalanine core and the phosphonodifluoromethyl group. This leads to two main strategic approaches:
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Strategy A: Electrophilic Aromatic Substitution/Cross-Coupling: This approach involves the preparation of a suitable L-phenylalanine derivative with a leaving group (e.g., iodide) at the 4-position of the aromatic ring. This intermediate then undergoes a cross-coupling reaction with a reagent that delivers the phosphonodifluoromethyl group.
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Strategy B: Nucleophilic Difluoromethylphosphonate Addition: This strategy utilizes a nucleophilic difluoromethylphosphonate anion, which is then reacted with an electrophilic phenylalanine derivative.
A generalized overview of these synthetic pathways is presented below:
Caption: Key retrosynthetic strategies for the synthesis of F₂Pmp.
Detailed Synthetic Protocols
This section provides detailed experimental procedures for a commonly employed and effective synthetic route, primarily following the principles of Strategy A, which has been shown to be scalable and efficient.[7]
Synthesis of the Key Precursor: N-α-Fmoc-4-iodo-L-phenylalanine
The starting point for this synthesis is the readily available L-phenylalanine. The key steps involve the protection of the amino group and the iodination of the aromatic ring.
Experimental Protocol:
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Amino Group Protection: L-phenylalanine is first protected with the fluorenylmethyloxycarbonyl (Fmoc) group. This is a standard procedure in peptide chemistry.
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Dissolve L-phenylalanine in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Add a base, such as sodium carbonate or sodium bicarbonate, to deprotonate the amino group.
-
Slowly add a solution of Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in dioxane.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
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Acidify the reaction mixture and extract the product with an organic solvent.
-
Purify the resulting N-α-Fmoc-L-phenylalanine by crystallization or chromatography.
-
-
Iodination of the Aromatic Ring: The protected phenylalanine is then iodinated at the para-position.
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Dissolve N-α-Fmoc-L-phenylalanine in a suitable solvent, such as trifluoroacetic acid.
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Add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl).
-
Stir the reaction at room temperature until complete conversion is observed.
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Quench the reaction and purify the product, N-α-Fmoc-4-iodo-L-phenylalanine, by chromatography.
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Copper-Mediated Cross-Coupling for the Introduction of the Phosphonodifluoromethyl Moiety
This is the crucial step where the phosphonodifluoromethyl group is installed. This reaction typically employs a cadmium or zinc-based phosphonodifluoromethyl reagent and a copper(I) catalyst.[7]
Experimental Protocol:
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Preparation of the (Diethylphosphonyl)difluoromethylcadmium Reagent:
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Caution: Cadmium compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Activate cadmium metal (e.g., with acid) and react it with bromodifluoromethylphosphonate in an anhydrous aprotic solvent like DMF.
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This generates the reactive organocadmium reagent in situ.
-
-
Cross-Coupling Reaction:
-
To the freshly prepared cadmium reagent, add a copper(I) salt, such as copper(I) bromide (CuBr).
-
Add the N-α-Fmoc-4-iodo-L-phenylalanine derivative to the reaction mixture.
-
Heat the reaction mixture (e.g., to 50-60 °C) and monitor its progress by HPLC or TLC.
-
Upon completion, quench the reaction and perform an aqueous workup to remove inorganic salts.
-
Purify the resulting N-α-Fmoc-4-(diethylphosphonodifluoromethyl)-L-phenylalanine by column chromatography.
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The overall workflow for this key transformation can be visualized as follows:
Caption: Workflow for the copper-mediated cross-coupling reaction.
Deprotection to Yield the Final Product
The final step involves the removal of the phosphonate ester groups and the Fmoc protecting group to yield the free amino acid.
Experimental Protocol:
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Phosphonate Ester Cleavage:
-
Dissolve the protected intermediate in a suitable solvent like dichloromethane.
-
Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) followed by trimethylsilyl iodide (TMSI).[7] This converts the diethyl phosphonate to the more labile bis(trimethylsilyl) phosphonate.
-
Stir at room temperature until the reaction is complete.
-
Quench the reaction with a protic solvent like methanol.
-
-
Fmoc Group Removal and Final Product Isolation:
-
The Fmoc group can be removed under standard basic conditions, for instance, by treatment with piperidine in DMF.
-
Alternatively, acidic hydrolysis can be employed to remove both the silyl esters and the Fmoc group simultaneously.
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After deprotection, the crude product is typically purified by ion-exchange chromatography or reverse-phase HPLC to yield the final 4-(Phosphonodifluoromethyl)-L-phenylalanine.
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Quantitative Data Summary
The following table summarizes typical yields for the key steps in the synthesis of F₂Pmp.
| Step | Starting Material | Product | Typical Yield |
| 1. Fmoc Protection | L-Phenylalanine | N-α-Fmoc-L-phenylalanine | >90% |
| 2. Iodination | N-α-Fmoc-L-phenylalanine | N-α-Fmoc-4-iodo-L-phenylalanine | 70-85% |
| 3. Cross-Coupling | N-α-Fmoc-4-iodo-L-phenylalanine | N-α-Fmoc-4-(diethylphosphonodifluoromethyl)-L-phenylalanine | 65-80% |
| 4. Deprotection | Protected Intermediate | 4-(Phosphonodifluoromethyl)-L-phenylalanine | 75-90% |
Characterization and Quality Control
The identity and purity of the final product and key intermediates should be confirmed by a combination of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ³¹P NMR are essential for structural elucidation and confirming the presence of the key functional groups.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.
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High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product and to monitor the progress of reactions. Chiral HPLC can be employed to confirm the enantiomeric purity of the L-amino acid.
Conclusion and Future Perspectives
The synthesis of 4-(Phosphonodifluoromethyl)-L-phenylalanine, while multi-step, is achievable through well-established chemical transformations. The copper-mediated cross-coupling approach offers a reliable and scalable route to this valuable phosphotyrosine mimetic. The availability of F₂Pmp has significantly advanced our ability to study and modulate phosphorylation-dependent signaling pathways. Future research in this area may focus on developing more efficient and stereoselective synthetic methods, potentially avoiding the use of toxic heavy metals like cadmium. Furthermore, the incorporation of F₂Pmp into peptides and small molecules will continue to be a fruitful area for the development of novel therapeutics for a range of human diseases.[1]
References
- Prakash, G. K. S., & Hu, J. (2007).
- Köhn, M. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Medicinal Chemistry, 11(10), 1126-1144.
- Solas, D., Hale, R. L., & Patel, D. V. (1996). An Efficient Synthesis of N-α-Fmoc-4-(Phosphonodifluoromethyl)-l-phenylalanine. The Journal of Organic Chemistry, 61(5), 1537–1539.
- Burke, T. R., Jr., Smyth, M. S., Otaka, A., & Roller, P. P. (1994). Efficient Scaled-Up Synthesis of N-alpha-Fmoc-4-Phosphono(difluoromethyl)-L-phenylalanine and Its Incorporation into Peptides. Tetrahedron Letters, 35(10), 1539-1542.
- Burke, T. R., Jr., Kole, H. K., & Roller, P. P. (1993). Synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and N-boc and N-Fmoc derivatives suitably protected for solid-phase synthesis of nonhydrolyzable phosphotyrosyl peptide analogues. Tetrahedron Letters, 34(26), 4125-4128.
- Smyth, M. S., & Burke, T. R., Jr. (1994). Nonhydrolyzable phosphotyrosyl mimetics for the preparation of phosphatase-resistant SH2 domain inhibitors. Biochemistry, 33(21), 6480-6485.
- Burke, T. R., Jr., Smyth, M. S., Otaka, A., Nomizu, M., Roller, P. P., Wolf, G., Case, R., & Shoelson, S. E. (1994). Nonhydrolyzable Phosphotyrosyl Mimetics for the Preparation Of Phosphatase-Resistant SH2 Domain Inhibitors. Biochemistry, 33(21), 6490-6494.
- Wang, L., & Schultz, P. G. (2002). Genetic Encoding of A Nonhydrolyzable Phosphotyrosine Analog in Mammalian Cells.
- Xie, J., & Schultz, P. G. (2005). Genetic Encoding of A Nonhydrolyzable Phosphotyrosine Analog in Mammalian Cells. Journal of the American Chemical Society, 127(38), 13166-13167.
- Burke, T. R., Jr. (2006). Design and synthesis of phosphonodifluoromethyl phenylalanine (F2Pmp): a useful phosphotyrosyl mimetic. Current Topics in Medicinal Chemistry, 6(14), 1465-1471.
- Meyer, A., & Köhn, M. (2021). Pentafluorophosphato‐Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine‐Specific Protein Interactions.
- Pan, F., & Magnier, E. (2018). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent.
- Belokon, Y. N., Grozav, M. S., Leontieva, O. A., & Maleev, V. I. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 26(16), 4978.
- Burton, D. J., & Wiemers, D. M. (1985). Synthetic and mechanistic aspects of halo-F-methylphosphonates. Journal of Fluorine Chemistry, 27(1), 87-97.
- Fustero, S., & Sanz-Cervera, J. F. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1079-1120.
- Ni, C., & Hu, J. (2017). Chemoselective Difluoromethylation of Nucleosides. Organic Letters, 19(14), 3656-3659.
- Zhang, Z. Y., & Dixon, J. E. (1995). Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases? Biochemistry, 34(46), 15021-15024.
- Hu, J., Zhang, W., & Wang, F. (2009). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations.
- Ye, B., & Burke, T. R., Jr. (1999). Facile installation of the phosphonate and (α,α-difluoromethyl)phosphonate functionalities equipped with benzyl protection. The Journal of Organic Chemistry, 64(6), 2150-2152.
-
Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Phosphonodifluoromethyl)-L-phenylalanine. PubChem Compound Database. Retrieved from [Link]
-
MOLBASE. (n.d.). (2S)-2-amino-3-[4-[diethoxyphosphoryl(difluoro)methyl]phenyl]propanoic acid. Retrieved from [Link]
- Barabanov, M. A., Martyanov, G. S., Kodess, M. I., Ezhikova, M. A., Slepukhin, P. A., & Pestov, A. V. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698.
- Barabanov, M. A., Martyanov, G. S., Kodess, M. I., Ezhikova, M. A., Slepukhin, P. A., & Pestov, A. V. (2023). Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
- Głowacka, I. E., & Gwarda, A. (2021).
- Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Organic Syntheses, 94, 358-371.
- Jackson, J. C., & Fierke, C. A. (2009). Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification.
Sources
- 1. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00272K [pubs.rsc.org]
- 2. Nonhydrolyzable phosphotyrosyl mimetics for the preparation of phosphatase-resistant SH2 domain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of phosphonodifluoromethyl phenylalanine (F2Pmp): a useful phosphotyrosyl mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
